![molecular formula C23H18O7S B2967512 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate CAS No. 896040-22-5](/img/structure/B2967512.png)
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate
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Overview
Description
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate is a hybrid compound synthesized through a linker mode approach under reflux conditions. It combines elements of chalcone and salicylic acid derivatives. The compound’s structure consists of a chalcone moiety linked to a salicylate group via a butyl spacer .
5.
Scientific Research Applications
Catalytic Applications
The synthesis and characterization of novel polystyrene-supported catalysts using related compounds have shown promising applications in catalysis. For instance, their use in the Michael addition for the synthesis of Warfarin and its analogues demonstrates efficient catalytic properties, with products obtained in high to quantitative conversion yields. These systems can be easily recovered and reused without significant loss of activity, highlighting their potential in environmentally friendly catalysis processes (Alonzi et al., 2014).
Antimicrobial and Anticancer Activities
Compounds structurally related to 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate have been investigated for their antimicrobial and anticancer activities. For example, derivatives have shown selective antimalarial and anticancer properties, opening avenues for the development of new therapeutic agents (Betts et al., 2006).
Luminescence and Material Science
Research into the synthesis and structures of luminescent ladder-like lanthanide coordination polymers of related compounds reveals their potential applications in material science. These compounds exhibit interesting luminescence properties, suggesting their use in the development of novel luminescent materials (Yang et al., 2008).
Synthesis of Bioactive Compounds
The synthesis of novel quinazolinone derivatives and their antimicrobial activity evaluation showcases the versatility of related chemical structures in synthesizing bioactive compounds. Such studies contribute to the development of new antimicrobial agents, demonstrating the wide range of potential biological activities (Habib et al., 2013).
Synthesis and Characterization for Various Applications
Additional research has focused on the organic synthesis and characterization of compounds like 4-hydroxy-chromen-2-one, revealing their high level of antibacterial activity. This not only underlines the significance of such compounds in antimicrobial research but also highlights their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Mechanism of Action
In silico studies, including molecular docking and MD simulations, suggest that the title compound exhibits cytotoxic activity against breast cancer. It likely achieves this through ERα inhibition. The binding free energy of the compound is more negative than that of tamoxifen, a known anticancer agent .
properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7S/c1-27-17-6-3-15(4-7-17)21-13-16-5-8-19(14-22(16)29-23(21)24)30-31(25,26)20-11-9-18(28-2)10-12-20/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHXOLHWDGRQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate |
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